molecular formula C13H17NO2 B12994311 Methyl 2-methyl-3-(pyrrolidin-1-yl)benzoate CAS No. 886497-20-7

Methyl 2-methyl-3-(pyrrolidin-1-yl)benzoate

Cat. No.: B12994311
CAS No.: 886497-20-7
M. Wt: 219.28 g/mol
InChI Key: JQYJQSSNKJSALV-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(pyrrolidin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It features a pyrrolidine ring attached to a benzoate ester, making it a versatile molecule in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-(pyrrolidin-1-yl)benzoate typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with 2-methylbenzoic acid and pyrrolidine.

    Esterification: The 2-methylbenzoic acid is first esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 2-methylbenzoate.

    Substitution Reaction: The methyl 2-methylbenzoate is then subjected to a substitution reaction with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the pyrrolidine ring to the benzoate ester, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or pyrrolidine ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-methyl-3-(pyrrolidin-1-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

Methyl 2-methyl-3-(pyrrolidin-1-yl)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzoate ester and a pyrrolidine ring makes it a valuable scaffold for drug design and industrial applications.

Properties

CAS No.

886497-20-7

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 2-methyl-3-pyrrolidin-1-ylbenzoate

InChI

InChI=1S/C13H17NO2/c1-10-11(13(15)16-2)6-5-7-12(10)14-8-3-4-9-14/h5-7H,3-4,8-9H2,1-2H3

InChI Key

JQYJQSSNKJSALV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2CCCC2)C(=O)OC

Origin of Product

United States

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